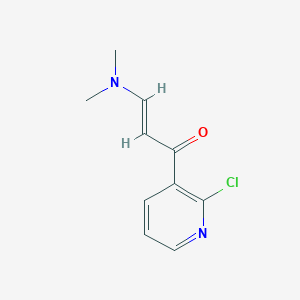

1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWLVZNRISQMLV-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-84-5 | |

| Record name | 166196-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-3-carbaldehyde with dimethylamine and an appropriate base, such as sodium hydride or potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products:

Oxidation: Oxidized derivatives of the enone moiety.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Organic Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to produce derivatives such as ketones.

- Reduction : Can be reduced to form amines or alcohols.

- Substitution Reactions : The chloropyridine moiety allows for further functionalization.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that it may exhibit properties against various bacterial strains.

- Antiviral Properties : Preliminary research indicates potential efficacy against certain viral infections.

- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, with promising results in vitro.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent , particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological systems makes it a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of 1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at specific phases, suggesting avenues for further investigation into its use in oncology.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Pyridine-Based Analogs

- (E/Z)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (): Lacks the 2-chloro substituent, resulting in reduced electron-withdrawing effects. Yield: 88% (higher than the 78% for the pyridin-4-yl analog), suggesting steric or electronic factors at the 3-position favor synthesis . Stability: Darkens in air at ambient temperature, necessitating cold storage (-18°C), whereas the 2-chloro derivative’s stability remains unstudied but may benefit from reduced electron density .

Halogenated Aromatic Derivatives

- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Replaces pyridine with a bromophenyl group. Bromine’s electron-withdrawing nature increases polarizability, leading to enhanced nonlinear optical (NLO) properties (β = 3.8 × 10⁻³⁰ esu, surpassing urea) . Melting point: 141–145°C, comparable to pyridine-based analogs but lower than hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl variants at ~200°C) .

- 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (): Dual halogen substitution (Cl and F) enhances electrophilicity.

Heterocyclic Analog Systems

- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (): Replaces pyridine with indole, a biologically relevant heterocycle. Synthetic yield: Optimized to >70% via multistep routes, comparable to the target compound’s hypothetical synthesis efficiency .

- Reactivity with piperidine under reflux demonstrates the enaminone’s utility as a precursor for further functionalization .

Electronic and Optical Properties

- Dipole Moments and Hyperpolarizability (): (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits a dipole moment of 6.2 D and β = 3.8 × 10⁻³⁰ esu, attributed to the electron-donating dimethylamino group and electron-withdrawing bromine . (E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 2 in ) shows enhanced NLO properties over non-nitrated analogs due to the nitro group’s strong electron-withdrawing effects .

Comparative Data Table

Biological Activity

Overview

1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound belonging to the class of enones and characterized by a chlorinated pyridine ring and a dimethylamino group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3 |

| Canonical SMILES | CN(C)C=CC(=O)C1=C(N=CC=C1)Cl |

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-chloropyridine and dimethylamine.

- Reaction Conditions : The reaction is usually performed in solvents like DMF or THF, with bases such as sodium hydride or potassium carbonate.

- Process : The chloropyridine undergoes nucleophilic substitution followed by the introduction of the propenone moiety through a controlled reaction with dimethylamine.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of chalcones, including those similar to this compound, exhibit significant antimicrobial properties. The presence of the α,β-unsaturated carbonyl group is crucial for this activity, allowing for interactions with microbial cell structures and metabolic pathways .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, chalcone derivatives have shown effectiveness against various cancer cell lines, indicating that modifications to the structure can enhance potency.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Michael Addition Reactions : Its enone moiety can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target biomolecules.

Study on Anticancer Activity

A study published in ACS Omega investigated various chalcone derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxic effects against breast and colon cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Assessment

Another research focused on the antimicrobial efficacy of pyridine-based compounds, highlighting that derivatives similar to this compound showed promising results against both gram-positive and gram-negative bacteria. This study underscored the potential for developing new antimicrobial agents based on this compound's structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.